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2-Bromo-1-(3-nitrophenyl)ethanol
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Overview
Description
2-Bromo-1-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrNO3. It is a brominated derivative of nitrophenyl ethanol and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-ol typically involves the bromination of 3-nitrophenyl ethanol. One common method includes the reaction of 3-nitrophenyl ethanol with bromine in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(3-nitrophenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Chromium trioxide or potassium permanganate.
Major Products
Substitution: Various substituted phenyl ethanols.
Reduction: 2-bromo-1-(3-aminophenyl)ethan-1-ol.
Oxidation: 2-bromo-1-(3-nitrophenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(3-nitrophenyl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the bromine and nitro groups allows for specific interactions with biological molecules, influencing pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-nitrophenyl)ethan-1-ol
- 2-Bromo-1-(4-nitrophenyl)ethan-1-ol
- 2-Bromo-1-(3-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-nitrophenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it a valuable compound for targeted synthesis and research applications.
Biological Activity
2-Bromo-1-(3-nitrophenyl)ethanol is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and a hydroxyl group attached to an ethyl chain. Its molecular formula is C8H8BrNO3. This compound has garnered attention for its biological activity , particularly its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural features of this compound significantly influence its reactivity and biological interactions. The presence of the nitro group is crucial as it can be reduced to form reactive intermediates that may affect cellular processes. Additionally, the hydroxyl group enhances solubility and facilitates interactions with biomolecules through hydrogen bonding.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also shown promise in anticancer studies. Its ability to induce apoptosis in cancer cells has been attributed to the formation of reactive intermediates from the nitro group, which can interact with cellular macromolecules such as DNA and proteins.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced significant cytotoxic effects in various cancer cell lines, leading to increased cell death compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-1-(4-nitrophenyl)ethanol | Nitro group at para position | Different reactivity patterns due to positional isomerism |
2-Bromo-1-(3-aminophenyl)ethanol | Amino group instead of nitro | Exhibits different biological activities due to amino functionality |
2-Bromo-1-(4-methylphenyl)ethanol | Methyl substituent at para position | Altered electronic properties compared to nitro-substituted analogs |
2-Bromo-1-(4-chlorophenyl)ethanol | Chlorine substituent at para position | Varies in reactivity due to differences in electronegativity |
The biological activity of this compound can be attributed to its functional groups:
- Nitro Group : Can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular targets.
- Hydroxyl Group : Enhances solubility and facilitates binding with biomolecules, increasing the compound's bioavailability.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
InChI Key |
GGHMLSGJPIBJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |
Origin of Product |
United States |
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